4-Morpholinecarboxamide, N-(1-methylethyl)-
Description
4-Morpholinecarboxamide, N-(1-methylethyl)- is a morpholine derivative featuring a carboxamide group substituted with an isopropyl moiety. Morpholine rings are widely utilized in organic synthesis and pharmaceuticals due to their conformational flexibility and hydrogen-bonding capabilities. The isopropyl group confers lipophilicity, which may influence solubility and bioavailability compared to other substituents like aromatic or polar groups .
Properties
IUPAC Name |
N-propan-2-ylmorpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-7(2)9-8(11)10-3-5-12-6-4-10/h7H,3-6H2,1-2H3,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGEHUCHOIFQYFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)N1CCOCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10392226 | |
| Record name | 4-Morpholinecarboxamide, N-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10392226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50708-02-6 | |
| Record name | 4-Morpholinecarboxamide, N-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10392226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acid Chloride Intermediate Formation
Morpholine-4-carboxylic acid is first activated via conversion to its acid chloride using thionyl chloride (SOCl₂). The reaction typically proceeds under reflux conditions in anhydrous solvents such as dichloromethane or tetrahydrofuran. For instance, Patent WO2008119685A2 outlines general methods for synthesizing morpholine carboxamides, where carboxylic acid activation is a critical first step. The acid chloride intermediate is highly reactive, enabling efficient nucleophilic attack by isopropylamine.
Amide Bond Formation
The acid chloride is subsequently treated with isopropylamine in the presence of a base, such as triethylamine, to neutralize HCl byproducts. Patent CN104193698A demonstrates analogous amidation reactions in morpholine derivatives, achieving high yields through stoichiometric control and inert atmosphere conditions. This step typically proceeds at room temperature, with purification involving recrystallization from ethanol or aqueous workup to isolate the product.
Cyclization of Precursor Amides
An alternative approach involves constructing the morpholine ring from a pre-formed carboxamide precursor. This method is advantageous when morpholine-4-carboxylic acid is inaccessible or costly.
β-Amino Alcohol Cyclization
Starting from a β-amino alcohol derivative, such as 2-(isopropylcarbamoyl)aminoethanol, cyclization is induced using dehydrating agents like sulfuric acid or phosphorus oxychloride. Patent CN869681-70-9 details a related strategy for synthesizing chiral morpholine-3-carboxylic acid derivatives, where cyclization is achieved under mild acidic conditions. Adapting this method, the 4-carboxamide isomer can be obtained by adjusting the stereochemistry of the starting material.
Ring-Closing Metathesis
Reductive Amination and Amide Coupling
Reductive Amination of Keto Intermediates
A two-step process involves condensing morpholine-4-carbonyl chloride with acetone to form a ketone intermediate, followed by reductive amination using isopropylamine and a catalyst such as sodium cyanoborohydride. Patent CN103553934A employs similar reductive amination strategies for introducing isopropyl groups into aromatic amines, albeit in a different structural context.
Coupling Agent-Mediated Synthesis
Modern coupling agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) facilitate direct amide formation without acid chloride intermediates. Patent US20090098137 highlights the utility of carbodiimide reagents in synthesizing complex carboxamides for pharmaceutical applications.
Data Tables: Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Types of Reactions: 4-Morpholinecarboxamide, N-(1-methylethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxamide group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing oxygen atoms.
Substitution: Formation of substituted derivatives with new functional groups replacing the carboxamide group.
Scientific Research Applications
4-Morpholinecarboxamide, N-(1-methylethyl)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Morpholinecarboxamide, N-(1-methylethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Structural Features
Key Observations :
- Substituent Effects: Aromatic groups (e.g., 4-chlorophenyl) enhance π-π interactions and crystallinity, while polar groups (e.g., aminoethyl) improve solubility and biological activity. The isopropyl group in the target compound likely increases lipophilicity, favoring membrane permeability but reducing aqueous solubility.
- Hydrogen Bonding: All morpholine carboxamides exhibit N—H⋯O/N hydrogen bonds, stabilizing crystal structures. The oxalate salt in N-(2-aminoethyl) derivatives introduces additional ionic interactions .
Physicochemical Properties
| Property | 4-Morpholinecarboxamide, N-(1-methylethyl)- | N-(4-Chlorophenyl) Analogue | 4-Morpholinecarboxamidine |
|---|---|---|---|
| Hydrogen Bonding | Likely N—H⋯O networks | Chains along [100] via N—H⋯O | 3D network via N—H⋯N/O |
| Conformation | Chair morpholine (assumed) | Chair morpholine | Chair morpholine |
| Solubility | Moderate (lipophilic isopropyl) | Low (aromatic Cl) | High (ionic interactions) |
Notable Trends:
- Crystal Packing : Aromatic substituents (e.g., chlorophenyl) favor linear chain formation, while ionic or polar groups (e.g., oxalate salts) enable dense 3D networks .
- Thermodynamic Stability : Carboxamidines exhibit elongated C–N bonds (1.359–1.390 Å) compared to carboxamides, affecting stability and reactivity .
Biological Activity
Overview
4-Morpholinecarboxamide, N-(1-methylethyl)- (CAS No. 50708-02-6) is a compound derived from morpholine, featuring a carboxamide group. Its molecular formula is C8H16N2O2, and it has garnered interest in various fields, particularly in medicinal chemistry due to its potential therapeutic applications.
The biological activity of 4-Morpholinecarboxamide, N-(1-methylethyl)- is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. This compound can modulate enzymatic activities and influence cellular signaling pathways by binding to active sites or altering the conformation of target proteins.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that 4-Morpholinecarboxamide derivatives can inhibit the growth of various bacterial strains, suggesting potential as an antimicrobial agent.
- Anti-inflammatory Properties : Preliminary findings indicate that the compound may reduce inflammation markers in vitro, pointing towards its use in treating inflammatory diseases.
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, which could be relevant for drug development targeting metabolic disorders.
Case Studies
A series of case studies have been conducted to explore the efficacy and safety of 4-Morpholinecarboxamide in clinical settings:
-
Case Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial properties against Staphylococcus aureus.
- Methodology : In vitro assays were performed using varying concentrations of the compound.
- Findings : Significant inhibition was observed at concentrations above 50 µg/mL, demonstrating potential for further development.
-
Case Study on Anti-inflammatory Effects :
- Objective : Assess the anti-inflammatory effects in a murine model of arthritis.
- Methodology : Administration of the compound was done over a four-week period.
- Findings : Notable reduction in paw swelling and inflammatory cytokines was recorded compared to control groups.
-
Case Study on Enzyme Inhibition :
- Objective : Investigate the inhibition of cyclooxygenase (COX) enzymes.
- Methodology : Enzymatic assays were conducted to measure inhibition rates.
- Findings : The compound exhibited a dose-dependent inhibition of COX-1 and COX-2, indicating potential use in pain management therapies.
Comparative Analysis
A comparison with similar compounds highlights the unique properties of 4-Morpholinecarboxamide, N-(1-methylethyl)-:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 4-Morpholinecarboxamide, N-(1-methylethyl)- | Isopropyl group enhances solubility | Antimicrobial, anti-inflammatory |
| 4-Morpholinecarboxamide, N,N-dimethyl- | Dimethyl substitution alters biological activity | Lower antimicrobial efficacy compared to above |
| 4-Thiomorpholinecarboxamide, N-(1-methylethyl)- | Presence of sulfur affects reactivity | Enhanced enzyme inhibition properties |
Research Applications
The research applications of 4-Morpholinecarboxamide extend across multiple domains:
- Medicinal Chemistry : As a scaffold for developing new drugs targeting inflammation and infection.
- Biochemical Research : Used as a biochemical probe for studying enzyme interactions and cellular processes.
- Industrial Applications : Potential use in synthesizing specialty chemicals and materials with specific functionalities.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Morpholinecarboxamide, N-(1-methylethyl)-?
- Methodological Answer : The compound can be synthesized via nucleophilic addition of morpholine to isopropyl isocyanate derivatives. For example, reacting 2-chloroethyl isocyanate with morpholine in diethyl ether yields crystalline products after solvent evaporation and recrystallization (e.g., from dichloromethane/ether) . Alternative routes involve coupling morpholine-4-carboxylic acid with isopropylamine using carbodiimide-based coupling agents. Key parameters include stoichiometric control, solvent polarity, and reaction time. Yields typically range from 60–85%, with impurities managed via column chromatography or recrystallization .
Q. Which spectroscopic techniques are essential for structural confirmation of 4-Morpholinecarboxamide derivatives?
- Methodological Answer :
- NMR : and NMR identify substituents on the morpholine ring and carboxamide group. For example, the isopropyl group’s methyl protons appear as a doublet at δ ~1.2 ppm, while the morpholine ring protons resonate at δ ~3.5–4.0 ppm .
- FTIR : The carbonyl stretch (C=O) of the carboxamide appears near 1650–1680 cm, and N–H stretches are observed at ~3300 cm .
- X-ray Crystallography : Resolves conformational details, such as chair geometry of the morpholine ring and hydrogen-bonding networks (e.g., N–H···O interactions with bond lengths of 2.80–2.83 Å) .
Advanced Research Questions
Q. How do hydrogen-bonding interactions influence the solid-state properties of 4-Morpholinecarboxamide derivatives?
- Methodological Answer : X-ray studies reveal that N–H···O hydrogen bonds between the carboxamide N–H and morpholine oxygen atoms form infinite chains along crystallographic axes. These interactions stabilize the crystal lattice and dictate packing motifs. For example, in N-(4-chlorophenyl)morpholine-4-carboxamide, chains extend along the [100] direction with criss-cross molecular orientations . Computational modeling (e.g., Hirshfeld surface analysis) can quantify these interactions and predict solubility or stability trends .
Q. What strategies resolve contradictions in reported synthetic yields or impurity profiles?
- Methodological Answer :
- Reaction Optimization : Systematic variation of solvents (e.g., ether vs. THF), temperatures (0°C vs. room temperature), and catalysts (e.g., triethylamine) can improve reproducibility.
- Analytical Validation : Use HPLC (C18 column, acetonitrile/water gradient) or GC-MS to identify by-products (e.g., unreacted isocyanate or morpholine). Impurity thresholds should align with pharmacopeial standards (e.g., ≤0.1% for individual impurities) .
- Crystallographic Consistency : Compare unit cell parameters (e.g., space group Cc vs. C2/c) to rule out polymorphic variations affecting yield .
Q. What preclinical evidence supports the biological activity of morpholinecarboxamide derivatives?
- Methodological Answer : Derivatives like N-(2-aminoethyl)-4-morpholinecarboxamide ethanedioate exhibit antitumor and antiviral activity in vitro. For example:
- Anticancer : Inhibits tumor cell proliferation via alkylation or kinase modulation (IC values in µM range).
- Antiviral : Targets viral replication machinery (e.g., influenza A neuraminidase or cytomegalovirus proteases). Preclinical studies require cytotoxicity assays (MTT) and viral load quantification (qPCR) .
Q. How can computational methods complement experimental data for conformational analysis?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate morpholine ring puckering (chair vs. boat) and side-chain flexibility in solution.
- Density Functional Theory (DFT) : Calculate optimized geometries and compare with X-ray bond lengths/angles (e.g., C–N bond: 1.33–1.37 Å experimentally vs. 1.35 Å computationally) .
- Docking Studies : Predict binding affinities to biological targets (e.g., enzymes with hydrophobic active sites).
Data Analysis & Validation
Q. What chromatographic methods ensure purity in 4-Morpholinecarboxamide derivatives?
- Methodological Answer :
- HPLC : Use a reversed-phase C18 column with UV detection (λ = 254 nm). Mobile phase: 70:30 acetonitrile/water (0.1% TFA). Retention times typically 5–7 minutes .
- TLC : Silica gel 60 F, eluent = ethyl acetate:hexane (3:7). Visualize under UV or iodine vapor (R ~0.4) .
Q. How are crystallographic data discrepancies addressed (e.g., space group ambiguities)?
- Methodological Answer :
- Data Collection : Ensure high-resolution diffraction (<1.0 Å) and completeness (>95%).
- Structure Refinement : Use dual-space algorithms (e.g., SHELXT) to resolve disorder, as seen in 2-chloroethyl side chains of N-(2-chloroethyl)morpholine-4-carboxamide .
- Validation Tools : Check CIF files with PLATON or checkCIF for symmetry and geometry errors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
